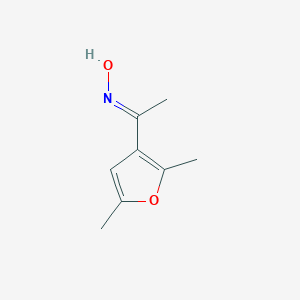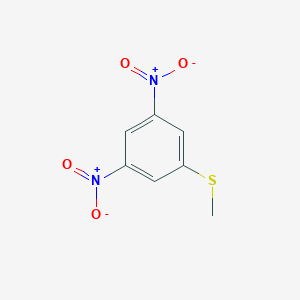![molecular formula C25H20N4O3S B289983 12-acetyl-13-(4-methoxyphenyl)-11-methyl-5-(4-methylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B289983.png)
12-acetyl-13-(4-methoxyphenyl)-11-methyl-5-(4-methylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements
Méthodes De Préparation
The synthesis of 8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one involves multiple steps, typically starting with the preparation of the core pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one structure. This can be achieved through a series of cyclization reactions involving appropriate precursors. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.
Analyse Des Réactions Chimiques
8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the aromatic rings or the heterocyclic core.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological targets.
Medicine: If found to have biological activity, this compound could be developed into a therapeutic agent for treating specific diseases or conditions.
Industry: The compound’s unique structure may lend itself to applications in materials science, such as the development of new polymers or advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar compounds to 8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one include other pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin derivatives. These compounds share the same core structure but differ in the substituents attached to the aromatic rings and heterocyclic core. The uniqueness of 8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one lies in its specific combination of substituents, which may confer distinct chemical and biological properties.
Some similar compounds include:
Propriétés
Formule moléculaire |
C25H20N4O3S |
|---|---|
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
12-acetyl-13-(4-methoxyphenyl)-11-methyl-5-(4-methylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one |
InChI |
InChI=1S/C25H20N4O3S/c1-13-5-9-17(10-6-13)29-25(31)23-22(27-28-29)21-20(16-7-11-18(32-4)12-8-16)19(15(3)30)14(2)26-24(21)33-23/h5-12H,1-4H3 |
Clé InChI |
KUEXSLHIHIPCNL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=C(C(=C(N=C4S3)C)C(=O)C)C5=CC=C(C=C5)OC)N=N2 |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=C(C(=C(N=C4S3)C)C(=O)C)C5=CC=C(C=C5)OC)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B289902.png)

![Dimethyl 2-{[5-(acetylamino)-2-aminophenyl]sulfanyl}-3-methylsuccinate](/img/structure/B289905.png)



![2,3-dihydro-1H-cyclopenta[b]chromen-9-one](/img/structure/B289911.png)
![4-phenyl-2H-indeno[1,2-d]pyridazine-1,9-dione](/img/structure/B289912.png)
![N,14,15-triphenyl-10-thia-2,8,12,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),3,5,7,11,13,15-heptaen-7-amine](/img/structure/B289913.png)
![9-(4-chlorophenyl)-14-(4-methoxyphenyl)-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B289918.png)
![14-(4-acetylphenyl)-9-(4-chlorophenyl)-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B289919.png)
![1-[11-(4-methoxyphenyl)-13-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone](/img/structure/B289920.png)
![1-[11-(4-chlorophenyl)-13-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone](/img/structure/B289921.png)
